N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(3-Chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole fused-ring system. Its structure comprises two key components:
Oxalamide backbone: Links a 3-chlorophenyl group (N1-substituent) to an ethyl chain terminating in a thiazolo-triazole moiety.
Thiazolo-triazole core: The fused heterocyclic system is substituted with a p-tolyl (methyl-substituted phenyl) group at position 3.
This compound belongs to a broader class of oxalamides and thiazolo-triazole hybrids, which are studied for their diverse biological activities, including flavor enhancement (e.g., umami agonists) and vasodilation . The 3-chlorophenyl and p-tolyl groups likely influence its electronic, solubility, and metabolic properties, distinguishing it from analogs with different substituents.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-5-7-14(8-6-13)18-25-21-27(26-18)17(12-30-21)9-10-23-19(28)20(29)24-16-4-2-3-15(22)11-16/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGFMLRJFNRIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a1,2,4-triazole core have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound may interact with its targets to modulate cellular processes and pathways.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that this compound influences multiple biochemical pathways.
Biological Activity
N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound notable for its potential biological activities. Its structure includes a thiazolo[3,2-b][1,2,4]triazole core, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClN5O2S, with a molecular weight of 439.92 g/mol. The compound features a triazole ring that is significant in medicinal chemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN5O2S |
| Molecular Weight | 439.92 g/mol |
| Purity | Typically 95% |
Antimicrobial Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial properties. A study evaluated various triazole derivatives and found that those with similar structures to this compound demonstrated potent antibacterial and antifungal activities. For instance, triazole derivatives showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics against multiple bacterial strains including Escherichia coli and Staphylococcus aureus .
Antiparasitic Activity
The compound's potential as an antiparasitic agent has been highlighted in studies focusing on Trypanosoma cruzi. Triazole derivatives have shown promising results in inhibiting the growth of this parasite with IC50 values indicating strong efficacy . The structural characteristics of this compound may enhance its bioavailability and effectiveness against intracellular amastigotes.
Anticancer Potential
Thiazole and triazole derivatives are known for their anticancer properties. Research has demonstrated that compounds with similar functionalities can induce apoptosis in cancer cell lines through various pathways including the inhibition of specific kinases involved in cell proliferation . The structural features of this compound suggest it may also possess similar anticancer activity.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including those structurally related to this compound. The results indicated that these compounds exhibited MIC values ranging from 0.5 to 5 µg/mL against Candida albicans and Staphylococcus aureus, showcasing their potential as effective antimicrobial agents .
Case Study 2: Antiparasitic Activity Against T. cruzi
In vitro studies on triazole derivatives have shown significant activity against T. cruzi with some compounds achieving IC50 values as low as 0.21 µM. These findings suggest that modifications in the thiazole and triazole structures can enhance antiparasitic activity .
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives similar to N1-(3-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide possess potent antibacterial and antifungal effects. For example:
- A study reported minimum inhibitory concentrations (MICs) for certain triazole derivatives that were significantly lower than those of standard antibiotics against strains such as Escherichia coli and Staphylococcus aureus .
Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. One study focused on synthesizing novel derivatives and evaluating their potential to inhibit inflammatory pathways. The results indicated promising anti-inflammatory activity that warrants further investigation .
Anticancer Activity
The anticancer potential of compounds with a similar structure has been documented in various studies. The thiazolo[3,2-b][1,2,4]triazole core has been associated with the inhibition of cancer cell proliferation in vitro. Research suggests that these compounds may interfere with specific molecular targets involved in cancer progression .
Pharmacokinetics
In silico studies suggest that compounds structurally related to this compound possess favorable pharmacokinetic profiles. This includes good absorption and distribution characteristics which are essential for therapeutic efficacy .
Case Studies
Several case studies have highlighted the applications of thiazolo[3,2-b][1,2,4]triazole derivatives in drug development:
- Antibacterial Studies : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity compared to traditional antibiotics .
- Anti-cancer Research : Investigations into the anticancer properties of triazole derivatives revealed their ability to inhibit tumor growth in preclinical models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
N1-(3-Methoxyphenyl)-N2-(2-(2-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Key Difference : Replaces the 3-chlorophenyl group with a 3-methoxyphenyl group.
- Impact: Electronic Effects: The methoxy group (-OMe) is electron-donating, enhancing resonance stabilization of the aromatic ring, whereas chlorine (-Cl) is electron-withdrawing. This may alter binding affinity to biological targets. Solubility: Methoxy groups generally improve aqueous solubility compared to chloro substituents.
Thiazolo-Triazole Derivatives with Vasodilatory Activity
A series of thiazolo[3,2-b][1,2,4]triazole derivatives synthesized by Demirayak et al. (1993) demonstrated vasodilatory activity in vitro.
Oxalamide-Based Umami Agonists
Example : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Key Differences :
- Substituents : Dimethoxybenzyl (electron-rich aromatic) and pyridinylethyl groups.
- Activity : Potent umami taste receptor (hTAS1R1/hTAS1R3) agonist, approved as a flavoring agent (Savorymyx® UM33).
- Comparison : The target compound’s thiazolo-triazole moiety and chloro substituent likely redirect its activity away from taste modulation toward other biological targets, such as enzymes or receptors influenced by heterocyclic systems .
Triazole-Thione Derivatives with Chlorophenyl Groups
The triazole-5-thione compound reported by Guo et al. () shares chlorophenyl substituents but differs in core structure. Its hydrogen-bonded crystal network (via N–H···S/O interactions) suggests strong intermolecular forces, which may correlate with stability or solubility challenges. In contrast, the target compound’s oxalamide linker and fused thiazolo-triazole system could reduce crystallinity, enhancing formulation flexibility .
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
Activity Profiling : The target compound’s biological activity remains uncharacterized. Testing against targets relevant to vasodilation (e.g., vascular smooth muscle) or enzyme inhibition (e.g., kinases) is warranted, given structural parallels to active derivatives .
Safety Assessment : Regulatory evaluations of oxalamides (e.g., WHO reports) emphasize the need for metabolic and toxicological data, especially for chlorinated aromatics, which may form reactive intermediates .
Synthetic Optimization : Modifying the p-tolyl group to polar substituents (e.g., -OH, -COOH) could balance lipophilicity and solubility for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiazolo-triazole core via cyclocondensation of thiourea derivatives with α-haloketones. Subsequent functionalization includes amide coupling reactions using oxalyl chloride or carbodiimide-based activating agents. Key steps require precise control of reaction conditions:
- Cyclization : Conducted at 80–100°C in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures >95% purity .
- Yield Optimization : Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields of 70–80% .
Q. Which analytical techniques are essential for characterizing structural integrity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiazolo-triazole core and oxalamide connectivity. Aromatic proton signals typically appear at δ 7.2–8.1 ppm, while the ethyl linker resonates at δ 3.4–3.8 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 457.9) and detects impurities .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How can researchers identify primary biological targets for this compound?
Initial target identification employs:
- In Silico Docking : Molecular dynamics simulations using AutoDock Vina to predict binding affinities for kinase or protease targets (e.g., EGFR, COX-2) .
- Biochemical Assays : Fluorescence-based enzyme inhibition assays (e.g., IC determination against bacterial dihydrofolate reductase) .
- Phage Display Libraries : High-throughput screening for protein interactions .
Advanced Research Questions
Q. What experimental approaches elucidate its mechanism of action?
- Kinetic Studies : Stopped-flow spectroscopy to monitor enzyme inhibition rates (e.g., changes in bacterial enzymes) .
- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., FITC-labeled compound) to track subcellular localization .
- Transcriptomics : RNA-seq analysis of treated cancer cell lines to identify dysregulated pathways (e.g., apoptosis or oxidative stress markers) .
Q. How should pharmacokinetic studies be designed to evaluate bioavailability?
- In Silico ADMET Prediction : Tools like SwissADME predict logP (2.8) and CNS permeability (low), guiding in vivo study design .
- In Vitro Models : Caco-2 cell monolayers assess intestinal absorption (P >1 × 10 cm/s indicates moderate permeability) .
- Rodent Studies : IV/PO dosing (5 mg/kg) with LC-MS/MS plasma analysis to calculate (3–5 hours) and oral bioavailability (15–20%) .
Q. How should structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Modulation : Replace the p-tolyl group with electron-withdrawing groups (e.g., 4-Cl) to enhance antimicrobial activity by 40% .
- Bioisosteric Replacement : Substitute the oxalamide with urea to improve solubility while retaining potency (IC <1 μM in kinase assays) .
- Multivariate Analysis : PCA of substituent effects identifies chloro-phenyl and ethyl linker as critical for cytotoxicity (p <0.01) .
Q. How to address contradictions in reported bioactivity data?
- Assay Standardization : Replicate divergent studies (e.g., conflicting IC values) under controlled conditions (pH, serum concentration) .
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed discrepancies in in vivo vs. in vitro efficacy .
- Strain-Specific Effects : Re-test antimicrobial activity against ATCC reference strains to rule out laboratory-specific resistance .
Q. What models evaluate in vivo efficacy and toxicity?
- Xenograft Models : Nude mice with HT-29 colorectal tumors (50 mg/kg/day, oral) show 60% tumor volume reduction vs. controls .
- Hematological Toxicity : Complete blood count (CBC) and liver enzyme panels (ALT/AST) after 28-day dosing .
- Neurotoxicity Screening : Rotarod tests and histopathology of CNS tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
